N-isopropyl-4-nitro-N-(trifluoromethyl)aniline
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Overview
Description
N-isopropyl-4-nitro-N-(trifluoromethyl)aniline is an organic compound with the molecular formula C10H11F3N2O2 It is characterized by the presence of an isopropyl group, a nitro group, and a trifluoromethyl group attached to an aniline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions . The trifluoromethylation can be achieved using reagents such as trifluoromethyl iodide in the presence of a suitable catalyst .
Industrial Production Methods
Industrial production methods for N-isopropyl-4-nitro-N-(trifluoromethyl)aniline may involve continuous flow processes to ensure consistent quality and yield. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reagent flow rates .
Chemical Reactions Analysis
Types of Reactions
N-isopropyl-4-nitro-N-(trifluoromethyl)aniline can undergo various chemical reactions, including:
Reduction: The compound can be oxidized to form nitroso derivatives using oxidizing agents like potassium permanganate.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Potassium permanganate.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Amino derivatives.
Reduction: Nitroso derivatives.
Substitution: Various substituted aniline derivatives.
Scientific Research Applications
N-isopropyl-4-nitro-N-(trifluoromethyl)aniline has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-isopropyl-4-nitro-N-(trifluoromethyl)aniline involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects . The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins .
Comparison with Similar Compounds
Similar Compounds
N-isopropyl-4-nitroaniline: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
4-nitro-N-(trifluoromethyl)aniline: Lacks the isopropyl group, affecting its reactivity and applications.
N-isopropyl-4-nitro-2-(trifluoromethyl)aniline: A positional isomer with different substitution patterns on the aniline ring.
Uniqueness
The presence of both the nitro and trifluoromethyl groups enhances its versatility in synthetic chemistry and its potential as a pharmacological agent .
Properties
Molecular Formula |
C10H11F3N2O2 |
---|---|
Molecular Weight |
248.20 g/mol |
IUPAC Name |
4-nitro-N-propan-2-yl-N-(trifluoromethyl)aniline |
InChI |
InChI=1S/C10H11F3N2O2/c1-7(2)14(10(11,12)13)8-3-5-9(6-4-8)15(16)17/h3-7H,1-2H3 |
InChI Key |
WJYADJUIWSSCFQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(C1=CC=C(C=C1)[N+](=O)[O-])C(F)(F)F |
Origin of Product |
United States |
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